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molecular formula C9H16O3 B8594781 Methyl 3-(allyloxy)-2,2-dimethylpropanoate

Methyl 3-(allyloxy)-2,2-dimethylpropanoate

Cat. No. B8594781
M. Wt: 172.22 g/mol
InChI Key: GTMFZGSYLCHDDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08324239B2

Procedure details

To a mixture of methyl 3-hydroxy-2,2-dimethylpropanoate (5.59 g, 1 eq.) and DMF (42 ml) at 0° C. was slowly added NaH (60% in mineral oil, 1.69 g, 1 eq.). After 30 min, 3-bromoprop-1-ene (5.12 g, 1 eq.) was added. The reaction mixture was warmed to room temperature and stirred overnight. Water was carefully added. The resulting mixture was extracted with EtOAc, dried over MgSO4 and concentrated to yield a light-yellow oil to be used in the next step without purification.
Quantity
5.59 g
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
reactant
Reaction Step One
Name
Quantity
1.69 g
Type
reactant
Reaction Step Two
Quantity
5.12 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH3:9])([CH3:8])[C:4]([O:6][CH3:7])=[O:5].CN(C=O)C.[H-].[Na+].Br[CH2:18][CH:19]=[CH2:20]>O>[CH2:20]([O:1][CH2:2][C:3]([CH3:9])([CH3:8])[C:4]([O:6][CH3:7])=[O:5])[CH:19]=[CH2:18] |f:2.3|

Inputs

Step One
Name
Quantity
5.59 g
Type
reactant
Smiles
OCC(C(=O)OC)(C)C
Name
Quantity
42 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.69 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
5.12 g
Type
reactant
Smiles
BrCC=C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a light-yellow oil
CUSTOM
Type
CUSTOM
Details
to be used in the next step without purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C=C)OCC(C(=O)OC)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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